2-Hydroxy-4-oxo-4-phenylbutanoic acid
Overview
Description
2-Hydroxy-4-oxo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Hydrogenation
2-Hydroxy-4-oxo-4-phenylbutanoic acid has been studied for its application in asymmetric hydrogenation. Research by Zhu et al. (2010) and Meng et al. (2011) highlights a method for the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, including 2-oxo-4-phenylbutanoic acid, using a Ru catalyst. This process achieves high enantioselectivity, making it useful for synthesizing intermediates for ACE inhibitors (Zhu et al., 2010) (Meng et al., 2011).
Biocatalysis
Cha et al. (2008) explored the use of hydroxy acid dehydrogenase from Enterobacter sp. BK2K for the enantioselective reduction of 2‐oxo‐4‐phenylbutanoic acid to (S)‐2‐hydroxy‐4‐phenylbutanoic acid. This biocatalytic approach offers a practical application in producing (S)‐2‐hydroxy‐4‐phenylbutanoic acid with high enantioselectivity and efficiency (Cha et al., 2008).
Microbial Reduction
Research by Lacerda et al. (2006) demonstrated the microbial enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to (S)-(+)-2-hydroxy-4-phenylbutanoate using various microorganisms, providing a new perspective on the utilization of microbial systems for producing specific enantiomers of 2-hydroxy-4-phenylbutanoic acid (Lacerda et al., 2006).
Functional Group Influence Studies
Raajaraman et al. (2019) studied the influence of different functional groups, including hydroxy, on 2-phenylbutanoic acid. This research provides insights into how modifications like hydroxylation affect the chemical and physical properties of such compounds, which could have implications for their utility in various scientific applications (Raajaraman et al., 2019).
Deracemization Studies
Chadha and Baskar (2002) explored the biocatalytic deracemisation of α-hydroxy esters, including 2-hydroxy-4-phenylbutanoic acid, using whole cells of Candida parapsilosis. This research contributes to the efficient preparation of enantiomerically pure compounds, which is crucial in the pharmaceutical industry (Chadha & Baskar, 2002).
Synthesis Optimization
Ahmad et al. (2011) focused on optimizing the synthesis parameters for 2-oxo-4-phenylbutanoic acid, a precursor to this compound. Their study employed response surface methodology to refine the synthesis process, which is essential for industrial-scale production (Ahmad et al., 2011).
Properties
IUPAC Name |
2-hydroxy-4-oxo-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAOIWBTJSSPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983852 | |
Record name | 2-Hydroxy-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65245-10-5 | |
Record name | α-Hydroxy-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65245-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzoyl-2-hydroxypropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065245105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzoyl-2-hydroxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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